molecular formula C7H11Cl3Si B7984443 2-(Bicycloheptyl)trichlorosilane

2-(Bicycloheptyl)trichlorosilane

Cat. No.: B7984443
M. Wt: 229.6 g/mol
InChI Key: FMUGJGVGEWHETE-JEAXJGTLSA-N
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Description

2-(Bicycloheptyl)trichlorosilane is a chemical compound that belongs to the class of organosilicon compounds It features a bicyclic heptane structure with a trichlorosilane functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicycloheptyl)trichlorosilane typically involves the reaction of a bicyclo[2.2.1]heptane derivative with trichlorosilane. One common method is the hydrosilylation of norbornene derivatives using trichlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C, and can be completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Bicycloheptyl)trichlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorosilane group can be substituted with other functional groups such as alkoxy, amino, or thiol groups.

    Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and hydrochloric acid.

    Oxidation: Oxidative reactions can convert the trichlorosilane group to silanols or siloxanes.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alcohols, amines, or thiols are commonly used under mild to moderate conditions (room temperature to 80°C).

    Hydrolysis: Water or aqueous solutions are used, often at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are organosilicon compounds with various functional groups.

    Hydrolysis: The primary products are silanols and hydrochloric acid.

    Oxidation: The main products are silanols or siloxanes, depending on the extent of oxidation.

Scientific Research Applications

2-(Bicycloheptyl)trichlorosilane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules for studying biological processes.

    Industry: It is used in the production of advanced materials, such as silicone polymers and resins, which have applications in electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(Bicycloheptyl)trichlorosilane involves the reactivity of the trichlorosilane group. The silicon atom in the trichlorosilane group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, such as substitution and hydrolysis reactions. The bicyclic structure of the compound also contributes to its unique reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid hydrate
  • (1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
  • 2(1h)-pyrimidinone, 5-[3-[(1s,2s,4r)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-

Uniqueness

2-(Bicycloheptyl)trichlorosilane is unique due to its combination of a bicyclic heptane structure and a trichlorosilane functional group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and material science. The presence of the trichlorosilane group allows for versatile chemical modifications, while the bicyclic structure provides rigidity and stability.

Properties

IUPAC Name

[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-trichlorosilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUGJGVGEWHETE-JEAXJGTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC2[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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